molecular formula C19H9F6N3O2 B1654685 2-[4-[3,5-Bis(trifluoromethyl)pyrazol-1-yl]phenyl]isoindole-1,3-dione CAS No. 258518-66-0

2-[4-[3,5-Bis(trifluoromethyl)pyrazol-1-yl]phenyl]isoindole-1,3-dione

Cat. No.: B1654685
CAS No.: 258518-66-0
M. Wt: 425.3 g/mol
InChI Key: BMOJIDBAPSJKCZ-UHFFFAOYSA-N
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Description

2-[4-[3,5-Bis(trifluoromethyl)pyrazol-1-yl]phenyl]isoindole-1,3-dione is a complex organic compound that features a pyrazole ring substituted with trifluoromethyl groups

Preparation Methods

The synthesis of 2-[4-[3,5-Bis(trifluoromethyl)pyrazol-1-yl]phenyl]isoindole-1,3-dione typically involves multiple steps. One common synthetic route begins with the preparation of the pyrazole ring, which is then functionalized with trifluoromethyl groups. The key steps include:

Chemical Reactions Analysis

2-[4-[3,5-Bis(trifluoromethyl)pyrazol-1-yl]phenyl]isoindole-1,3-dione undergoes various chemical reactions, including:

Scientific Research Applications

2-[4-[3,5-Bis(trifluoromethyl)pyrazol-1-yl]phenyl]isoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-[3,5-Bis(trifluoromethyl)pyrazol-1-yl]phenyl]isoindole-1,3-dione involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with biological membranes and proteins, potentially disrupting cellular processes. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

2-[4-[3,5-Bis(trifluoromethyl)pyrazol-1-yl]phenyl]isoindole-1,3-dione can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H9F6N3O2/c20-18(21,22)14-9-15(19(23,24)25)28(26-14)11-7-5-10(6-8-11)27-16(29)12-3-1-2-4-13(12)17(27)30/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOJIDBAPSJKCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)N4C(=CC(=N4)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H9F6N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372394
Record name 2-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258518-66-0
Record name 2-[4-[3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=258518-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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